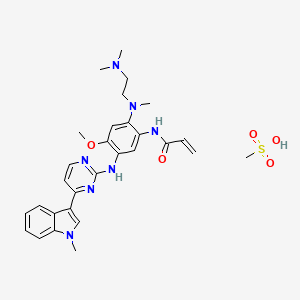

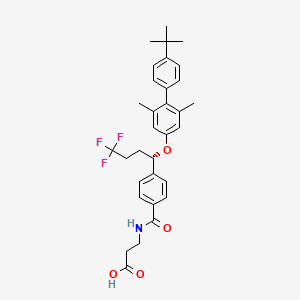

Cyanopindolol hemifumarate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El hemifumarato de cianopindolol es un compuesto químico conocido por su función como antagonista tanto en los receptores de serotonina 5-HT1A y 5-HT1B, como en los receptores beta-adrenérgicos . Este compuesto se utiliza a menudo en la investigación científica debido a su capacidad de interactuar con estos receptores específicos, lo que lo convierte en un valioso en estudios relacionados con la neurotransmisión y las funciones cardiovasculares.

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis del hemifumarato de cianopindolol implica múltiples pasos, comenzando con la preparación de la estructura central, que incluye el anillo de indol. Los pasos clave suelen implicar:

Formación del Anillo de Indol: Esto se puede lograr mediante la síntesis de indol de Fischer, donde la fenilhidrazina reacciona con un aldehído o una cetona.

Introducción del Grupo Cianuro: Este paso implica la adición de un grupo cianuro al anillo de indol, a menudo a través de una reacción de sustitución nucleofílica.

Unión de la Cadena Lateral Propanolamina: Esto se realiza mediante una reacción de sustitución nucleofílica donde el derivado de indol reacciona con un epóxido o halohidrina adecuado.

Métodos de Producción Industrial

La producción industrial del hemifumarato de cianopindolol sigue rutas sintéticas similares pero a mayor escala, con optimizaciones para el rendimiento y la pureza. El proceso involucra:

Reactores por Lotes o de Flujo Continuo: Estos se utilizan para controlar las condiciones de reacción con precisión.

Pasos de Purificación: Se emplean técnicas como la recristalización, la cromatografía y la destilación para garantizar la alta pureza del producto final.

Análisis De Reacciones Químicas

Tipos de Reacciones

El hemifumarato de cianopindolol experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar óxidos correspondientes.

Reducción: Las reacciones de reducción pueden convertir el grupo nitrilo en una amina.

Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en el anillo de indol.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio o el hidrógeno en presencia de un catalizador.

Sustitución: Se utilizan reactivos como los haluros de alquilo o los epóxidos en condiciones básicas.

Principales Productos Formados

Oxidación: Derivados oxidados del anillo de indol.

Reducción: Derivados de amina.

Sustitución: Diversos derivados de indol sustituidos dependiendo del reactivo utilizado.

Aplicaciones Científicas De Investigación

El hemifumarato de cianopindolol tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como compuesto de referencia en estudios que implican unión a receptores y actividad antagonista.

Biología: Se utiliza en la investigación de la neurotransmisión, particularmente en estudios que involucran receptores de serotonina y adrenérgicos.

Medicina: Se ha investigado por sus posibles efectos terapéuticos en condiciones relacionadas con trastornos cardiovasculares y neurológicos.

Industria: Se utiliza en el desarrollo de nuevos fármacos dirigidos a los receptores de serotonina y adrenérgicos.

Mecanismo De Acción

El hemifumarato de cianopindolol ejerce sus efectos uniéndose y bloqueando los receptores de serotonina 5-HT1A y 5-HT1B, así como los receptores beta-adrenérgicos . Esta acción antagonista evita la unión normal de los ligandos endógenos, inhibiendo así las vías de señalización descendentes. Los objetivos moleculares incluyen:

Receptores de Serotonina: La inhibición de la unión de serotonina conduce a una reducción de la neurotransmisión.

Receptores Beta-Adrenérgicos: El bloqueo de estos receptores afecta las funciones cardiovasculares al reducir la frecuencia cardíaca y la contractilidad.

Comparación Con Compuestos Similares

Compuestos Similares

Pindolol: Otro antagonista del receptor beta-adrenérgico con propiedades similares pero diferente afinidad por los receptores.

Propranolol: Un antagonista no selectivo del receptor beta-adrenérgico que se utiliza principalmente para afecciones cardiovasculares.

Metoprolol: Un antagonista selectivo del receptor beta-1 adrenérgico con un perfil terapéutico diferente.

Unicidad

El hemifumarato de cianopindolol es único debido a su acción antagonista dual tanto en los receptores de serotonina como en los beta-adrenérgicos, lo que lo convierte en una herramienta valiosa en la investigación que involucra tanto la neurotransmisión como los estudios cardiovasculares .

Propiedades

IUPAC Name |

(E)-but-2-enedioic acid;4-[3-(tert-butylamino)-2-hydroxypropoxy]-1H-indole-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C16H21N3O2.C4H4O4/c2*1-16(2,3)18-9-12(20)10-21-15-6-4-5-14-13(15)7-11(8-17)19-14;5-3(6)1-2-4(7)8/h2*4-7,12,18-20H,9-10H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSBITJKBOWVCCI-WXXKFALUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=CC=CC2=C1C=C(N2)C#N)O.CC(C)(C)NCC(COC1=CC=CC2=C1C=C(N2)C#N)O.C(=CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NCC(COC1=CC=CC2=C1C=C(N2)C#N)O.CC(C)(C)NCC(COC1=CC=CC2=C1C=C(N2)C#N)O.C(=C/C(=O)O)\C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H46N6O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

690.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

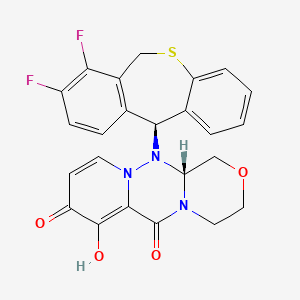

![(4S)-3-[2-[[(1S)-1-[4-[(4,4-difluoropiperidin-1-yl)methyl]phenyl]ethyl]amino]pyrimidin-4-yl]-4-propan-2-yl-1,3-oxazolidin-2-one](/img/structure/B560135.png)

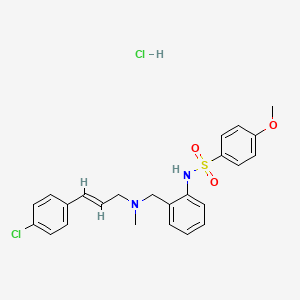

![1-(6,8-difluoro-2-methylquinolin-4-yl)-3-[4-(dimethylamino)phenyl]urea;hydrochloride](/img/structure/B560138.png)

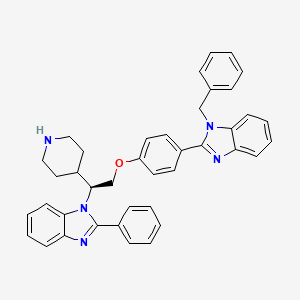

![7-[4-(4-methylpiperazin-1-yl)cyclohexyl]-5-(4-phenoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-amine;trihydrochloride](/img/structure/B560143.png)

![(Z)-but-2-enedioic acid;(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine](/img/structure/B560157.png)